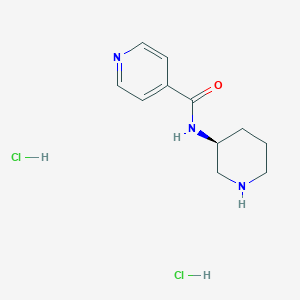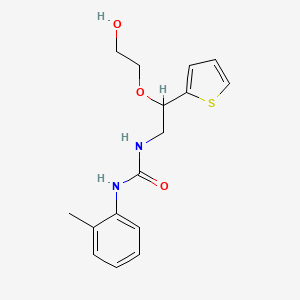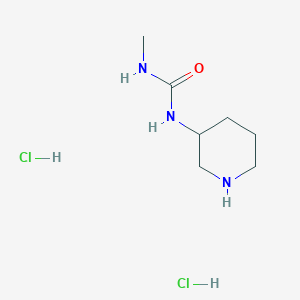
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It was first discovered in 2000 and has since been used in various scientific research applications due to its ability to modulate cellular functions.
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis of N-Heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, playing a significant role in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds form the structural motif of numerous natural products and therapeutically relevant compounds, demonstrating the importance of chiral auxiliaries in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip et al., 2020).
Insecticidal Activity and Mode of Action
The Piperaceae family, which includes compounds similar in structure to (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, demonstrates significant insecticidal activity. The insecticidal properties of Piper spp. are attributed to secondary plant compounds like piperamides, which offer a unique and promising source of biopesticide material. These compounds have been effective against various pests, indicating the potential of piperidine derivatives in developing new, environmentally friendly insecticides (Scott et al., 2007).
Potential in CNS Drug Synthesis
The search for functional chemical groups that could lead to novel central nervous system (CNS) acting drugs has highlighted the significance of heterocycles with nitrogen, such as pyridine and piperidine derivatives. These compounds are central to synthesizing a wide range of CNS active drugs due to their diverse effects, ranging from depression to euphoria to convulsion, demonstrating the vast potential of piperidine derivatives in CNS pharmacology (Saganuwan, 2017).
Role in Heterocyclic Compound Synthesis
Enaminoketones, and their derivatives, including piperidine and pyridine-based structures, are vital for synthesizing various heterocycles. These compounds serve as crucial intermediates for creating pyridine, pyrimidine, and pyrrole derivatives, highlighting the role of piperidine and pyridine moieties in advancing synthetic chemistry and drug discovery (Negri et al., 2004).
Medicinal Chemistry and Pharmaceutical Applications
Piperazine derivatives, which share functional similarity with (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, have been widely studied for their therapeutic uses. These compounds have found applications across a range of therapeutic areas, including as antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, underscoring the importance of piperidine and pyridine derivatives in medicinal chemistry (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHHLNIWFFUOD-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)
![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)
![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)

![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)
